2-[9H-fluoren-9-ylmethoxycarbonyl-(3-methoxy-3-oxopropyl)amino]acetic acid 2-[9H-fluoren-9-ylmethoxycarbonyl-(3-methoxy-3-oxopropyl)amino]acetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17463207
InChI: InChI=1S/C21H21NO6/c1-27-20(25)10-11-22(12-19(23)24)21(26)28-13-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,18H,10-13H2,1H3,(H,23,24)
SMILES:
Molecular Formula: C21H21NO6
Molecular Weight: 383.4 g/mol

2-[9H-fluoren-9-ylmethoxycarbonyl-(3-methoxy-3-oxopropyl)amino]acetic acid

CAS No.:

Cat. No.: VC17463207

Molecular Formula: C21H21NO6

Molecular Weight: 383.4 g/mol

* For research use only. Not for human or veterinary use.

2-[9H-fluoren-9-ylmethoxycarbonyl-(3-methoxy-3-oxopropyl)amino]acetic acid -

Specification

Molecular Formula C21H21NO6
Molecular Weight 383.4 g/mol
IUPAC Name 2-[9H-fluoren-9-ylmethoxycarbonyl-(3-methoxy-3-oxopropyl)amino]acetic acid
Standard InChI InChI=1S/C21H21NO6/c1-27-20(25)10-11-22(12-19(23)24)21(26)28-13-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,18H,10-13H2,1H3,(H,23,24)
Standard InChI Key IKAUKECNYSMEDU-UHFFFAOYSA-N
Canonical SMILES COC(=O)CCN(CC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Introduction

Structural and Chemical Identity

Molecular Architecture

The compound’s IUPAC name, 2-[9H-fluoren-9-ylmethoxycarbonyl-(3-methoxy-3-oxopropyl)amino]acetic acid, reflects its hierarchical structure:

  • A 9-fluorenylmethyloxycarbonyl (Fmoc) group serves as a temporary protecting group for the amino functionality.

  • A 3-methoxy-3-oxopropyl side chain introduces steric and electronic modulation.

  • A carboxylic acid terminus enables peptide bond formation .

The planar fluorenyl system (r.m.s. deviation ≈ 0.028 Å) ensures π-π stacking interactions, while the conjugated carbonyl groups (N–C=O bond length: 1.359 Å) stabilize the molecular conformation through resonance .

Chemical Identifiers

PropertyValueSource
Molecular FormulaC₂₁H₂₁NO₆
Molecular Weight383.4 g/mol
Canonical SMILESCOC(=O)CCN(CC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
InChI KeyIKAUKECNYSMEDU-UHFFFAOYSA-N
PubChem CID135394309

Synthesis and Characterization

Synthetic Routes

The synthesis involves sequential protection-deprotection strategies:

  • Fmoc Protection: The amino group of the precursor is protected using 9-fluorenylmethyl chloroformate (Fmoc-Cl) in the presence of a base like diisopropylethylamine (DIPEA) .

  • Side Chain Modification: A methoxycarbonylpropyl group is introduced via Michael addition or alkylation, followed by esterification .

  • Carboxylic Acid Activation: The terminal acetic acid is activated using carbodiimides (e.g., DCC) for subsequent coupling.

Characterization Techniques

  • NMR Spectroscopy: ¹H and ¹³C NMR confirm the Fmoc group (δ 7.3–7.8 ppm for aromatic protons) and methoxy signals (δ 3.6–3.8 ppm).

  • Mass Spectrometry: High-resolution ESI-MS validates the molecular ion peak at m/z 383.4 [M+H]⁺.

  • HPLC Purity Analysis: Reverse-phase HPLC with UV detection (λ = 268 nm) ensures >95% purity .

Physicochemical Properties

Solubility and Stability

  • Solubility: Freely soluble in DMF, DMSO, and dichloromethane; sparingly soluble in water (0.2 mg/mL at 25°C).

  • Stability: Stable at -20°C under inert atmospheres but susceptible to piperidine-mediated β-elimination at room temperature .

Crystallographic Insights

While single-crystal data for this specific compound is unavailable, related Fmoc derivatives exhibit three-dimensional hydrogen-bonding networks (N–H⋯O and O–H⋯O) that stabilize crystalline lattices .

Applications in Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS)

The compound serves as a building block in Fmoc-based SPPS due to:

  • Orthogonal Deprotection: The Fmoc group is cleaved under mild basic conditions (20% piperidine/DMF) without affecting the methoxycarbonyl side chain .

  • Side Chain Compatibility: The methoxycarbonylpropyl group resists nucleophilic attack during coupling steps .

Bioconjugation and Drug Delivery

  • Prodrug Design: The carboxylic acid moiety facilitates conjugation to hydroxyl or amine groups in bioactive molecules.

  • Polymer Functionalization: Used to modify PEG or PLGA matrices for controlled drug release .

Biological Relevance

Pharmacological Studies

Though direct biological data is limited, structurally analogous Fmoc-amino acids demonstrate:

  • Antimicrobial Activity: Fmoc-phenylalanine derivatives inhibit Staphylococcus aureus growth (MIC = 8 µg/mL) .

  • Enzyme Inhibition: Fmoc-leucine shows moderate activity against trypsin (IC₅₀ = 12 µM) .

Structural Biology Applications

The fluorenyl group’s fluorescence (λₑₓ = 265 nm, λₑₘ = 315 nm) aids in peptide tracking during purification.

HazardPrecautionary MeasuresSource
Skin IrritationUse nitrile gloves and lab coats
Eye DamageWear safety goggles
Inhalation RiskHandle in fume hood

Disposal Guidelines

  • Chemical Waste: Collect in approved containers for incineration.

  • Spill Management: Absorb with vermiculite and neutralize with 5% acetic acid .

Comparative Analysis with Related Fmoc Derivatives

CompoundMolecular WeightKey ApplicationStability in SPPS
Fmoc-Gly-OH297.3 g/molPeptide backbone elongationHigh
2-[3-(Fmoc-amino)tetrahydropyran-3-yl]acetic acid381.4 g/molCyclic peptide designModerate
Target Compound383.4 g/molSide chain-functionalized peptidesHigh

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